2-(3,4-Dichlorophenyl)ethane-1,1,2-tricarbonitrile
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Overview
Description
2-(3,4-Dichlorophenyl)ethane-1,1,2-tricarbonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of two chlorine atoms attached to a phenyl ring, along with three nitrile groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)ethane-1,1,2-tricarbonitrile typically involves the reaction of 3,4-dichlorobenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent dehydration to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)ethane-1,1,2-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4-Dichlorophenyl)ethane-1,1,2-tricarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)ethane-1,1,2-tricarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitrile groups can form strong interactions with active sites, leading to inhibition or modulation of biological pathways. Additionally, the chlorine atoms may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dichlorophenyl)ethane-1,1,2-tetracarbonitrile
- 2-(3,4-Dichlorophenyl)ethane-1,1,2,2-tetracarbonitrile
- 2-(3,4-Dichlorophenyl)ethane-1,1,2,2-tetrachloride
Uniqueness
2-(3,4-Dichlorophenyl)ethane-1,1,2-tricarbonitrile is unique due to its specific arrangement of nitrile groups and chlorine atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
5332-67-2 |
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Molecular Formula |
C11H5Cl2N3 |
Molecular Weight |
250.08 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)ethane-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C11H5Cl2N3/c12-10-2-1-7(3-11(10)13)9(6-16)8(4-14)5-15/h1-3,8-9H |
InChI Key |
POMXQAJRTLIQGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C#N)C(C#N)C#N)Cl)Cl |
Origin of Product |
United States |
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